

Technical Guide: Discovery and Synthesis of N-(4-Chlorobenzyl)-N-methylguanidine

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Compound of Interest

Compound Name: *N*-(4-Chlorobenzyl)-*N*-methylguanidine

CAS No.: 46232-80-8

Cat. No.: B1520582

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Part 1: Executive Summary & Historical Context

N-(4-Chlorobenzyl)-N-methylguanidine represents a specialized evolution of the benzylguanidine scaffold. While less commercially ubiquitous than its pharmacological cousins Bethanidine or Guanethidine, this compound serves as a critical structural probe in medicinal chemistry, particularly for mapping the steric and electronic requirements of the Sigma-1 receptor (

R) and the norepinephrine transporter (NET).

The Benzylguanidine Lineage

The discovery of this compound is rooted in the "Adrenergic Blockade" era of the 1960s.

- The Progenitors (1959-1965): Researchers at Burroughs Wellcome discovered that replacing the alkyl chain of guanethidine with a benzyl group retained adrenergic blocking activity but altered metabolic stability. This led to Bethanidine (

-benzyl-

-dimethylguanidine).

- The Sigma Divergence (1980s-1990s): It was later discovered that benzylguanidines possessed high affinity for Sigma receptors, orphan receptors originally misclassified as opioid subtypes.
- The Chloro-Substitution (Modern Era): The introduction of a chlorine atom at the para-position of the benzyl ring (yielding the 4-chlorobenzyl moiety) was found to significantly enhance lipophilicity () and metabolic resistance against ring hydroxylation. **N-(4-Chlorobenzyl)-N-methylguanidine** emerged from this SAR (Structure-Activity Relationship) exploration as a refined ligand for probing hydrophobic pockets in GPCRs and ion channels.

Part 2: Chemical Synthesis & Technical Protocols

This section outlines a self-validating synthesis workflow. The method prioritizes the S-methylisothiurea route due to its superior atom economy and avoidance of toxic cyanogen bromide intermediates.

Retrosynthetic Analysis

The molecule is disconnected at the guanidino-nitrogen bond, revealing two key precursors:

- Secondary Amine Core:
 - Methyl-4-chlorobenzylamine.
- Guanylation Agent:
 - Methylisothiurea sulfate (or iodide).

Experimental Protocol

Phase 1: Synthesis of N-Methyl-4-chlorobenzylamine

Rationale: Direct alkylation of methylamine with benzyl chloride often leads to over-alkylation (tertiary amines). Reductive amination is preferred for specificity.

Reagents: 4-Chlorobenzaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (), Methanol.

- Imine Formation:
 - Dissolve 4-chlorobenzaldehyde (10.0 mmol) in anhydrous Methanol (20 mL).
 - Add Methylamine (12.0 mmol, 1.2 eq) dropwise at 0°C.
 - Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). Disappearance of aldehyde spot indicates imine formation.
- Reduction:
 - Add (15.0 mmol) portion-wise over 30 minutes at 0°C.
 - Stir at room temperature for 2 hours.
 - Quench: Add 1M HCl dropwise until pH < 2 to destroy excess hydride and protonate the amine.
- Isolation:
 - Basify with 2M NaOH (pH > 12).
 - Extract with Dichloromethane (DCM) (mL).
 - Dry organic layer over and concentrate in vacuo.
 - Yield Expectation: >85% clear oil.

Phase 2: Guanylation (The Critical Step)

Rationale: Using

-methylisothiourea sulfate allows for the direct formation of the guanidine sulfate salt, which is stable and crystallizable.

Reagents:

-Methyl-4-chlorobenzylamine (from Phase 1),

-Methylisothiourea sulfate, Ethanol/Water (1:1).

- Reaction Setup:

- Combine

- Methyl-4-chlorobenzylamine (1.0 eq) and

- Methylisothiourea sulfate (0.5 eq - Note: Sulfate is divalent) in EtOH/Water (10 mL).

- Mechanism: Nucleophilic attack of the secondary amine on the isothiourea carbon, displacing methanethiol ().

- Reflux:

- Heat to reflux (80°C) for 6–12 hours.

- Safety Note: Use a bleach trap for the evolved methanethiol (rotten egg odor).

- Work-up & Crystallization:

- Concentrate the solution to 50% volume.

- Cool to 4°C overnight. White crystals of **N-(4-Chlorobenzyl)-N-methylguanidine sulfate** should precipitate.

- Recrystallize from hot Ethanol if purity is <98%.

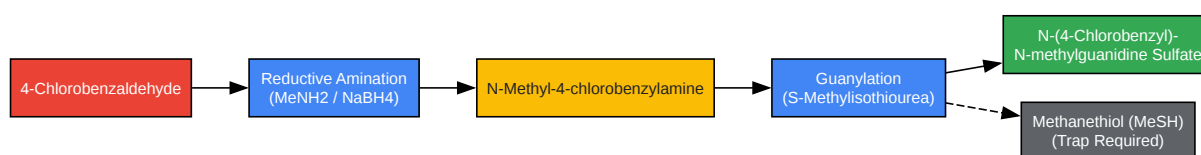
Analytical Validation (Self-Validating System)

Parameter	Expected Value / Observation	Interpretation
Physical State	White crystalline solid	Indicates salt formation (Sulfate).
Melting Point	210–215°C (Decomp)	Typical for guanidinium sulfates.
¹ H NMR (D ₂ O)	7.40 (d, 2H), 7.25 (d, 2H)	Para-substituted aromatic system.
¹ H NMR (D ₂ O)	4.55 (s, 2H)	Benzylic (deshielded by N).
¹ H NMR (D ₂ O)	2.95 (s, 3H)	-Methyl group.
MS (ESI+)	m/z 198.1 [M+H] ⁺	Matches Formula

Part 3: Visualization of Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

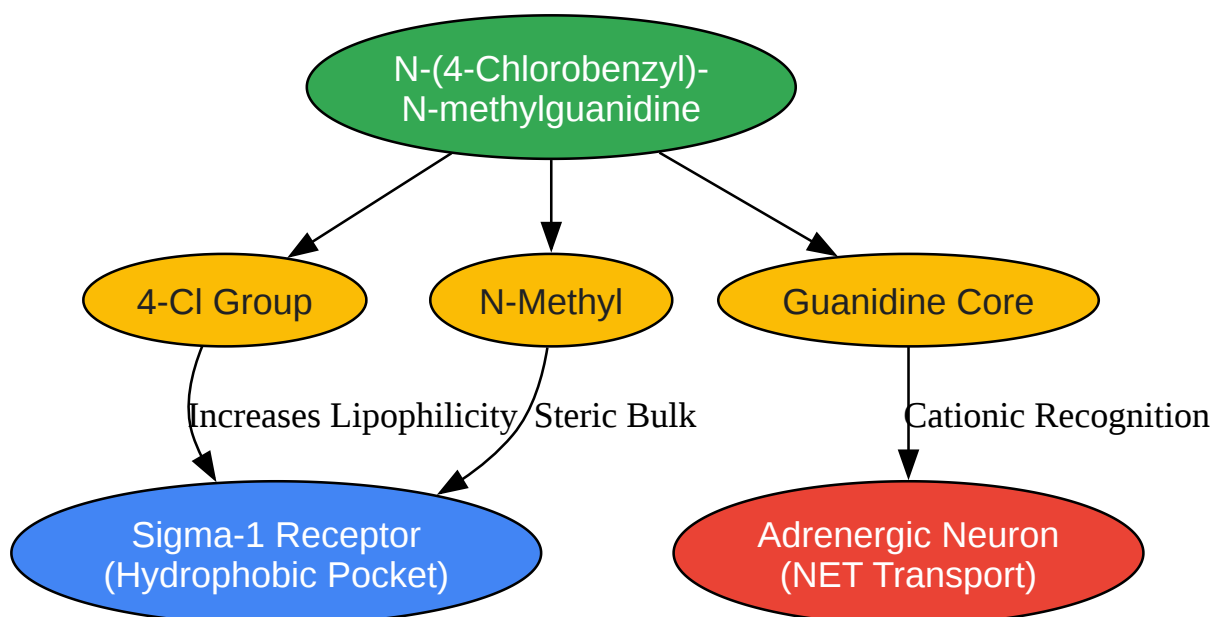


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Caption: Step-wise synthesis pathway from aldehyde precursor to final guanidinium sulfate salt.

Pharmacological Interaction Logic

This diagram explains why this specific analog is synthesized—to probe specific receptor pockets.



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Caption: Structure-Activity Relationship (SAR) mapping of the compound's features to biological targets.

Part 4: Safety & Handling

- Methanethiol Evolution: The guanylation step releases methanethiol, a toxic gas. Reactions must be performed in a fume hood with a bleach (sodium hypochlorite) scrubber.
- Guanidine Toxicity: Like many benzylguanidines, this compound may exhibit sympatholytic activity. Handle with gloves and avoid inhalation of dust.

References

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